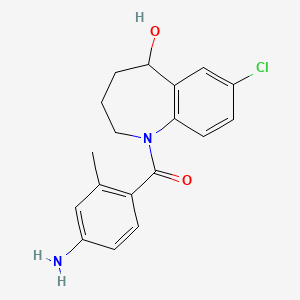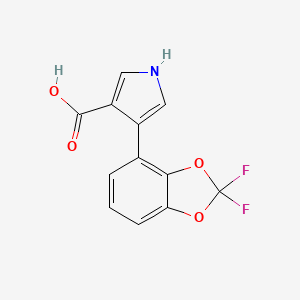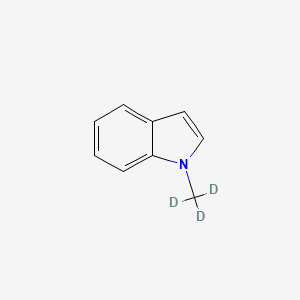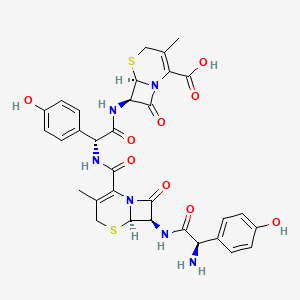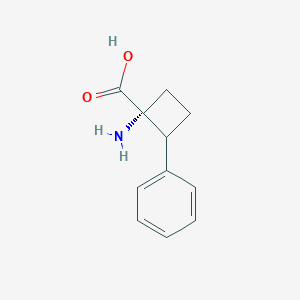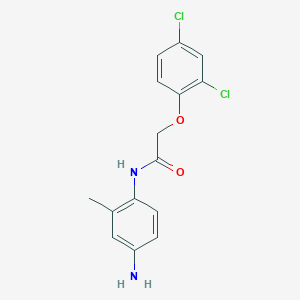
2-(methylthio)-6-(pyridin-4-yl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylsulfanyl-6-pyridin-4-yl-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and a pyridin-4-yl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-6-(pyridin-4-yl)pyrimidin-4(3H)-one typically involves the condensation of appropriate pyrimidine and pyridine derivatives. One common method involves the reaction of 2-chloropyrimidine with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylsulfanyl-6-pyridin-4-yl-1H-pyrimidin-4-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The methylsulfanyl group can be substituted with nucleophiles such as amines or hydrazines .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like morpholine or hydrazine can replace the methylsulfanyl group under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reducing agents like sodium borohydride can reduce the pyridine ring to a piperidine ring.
Major Products
The major products of these reactions include 2-morpholino-6-pyridin-4-yl-1H-pyrimidin-4-one and 2-hydrazino-6-pyridin-4-yl-1H-pyrimidin-4-one .
Wissenschaftliche Forschungsanwendungen
2-Methylsulfanyl-6-pyridin-4-yl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action of 2-(methylthio)-6-(pyridin-4-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit topoisomerase I by stabilizing the enzyme-DNA complex, thereby preventing DNA replication and leading to cell death in cancer cells . The compound may also interact with other proteins and pathways, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylsulfanyl-6-polyfluoroalkyl-pyrimidin-4-ones: These compounds have similar structures but with polyfluoroalkyl groups, which can alter their chemical and biological properties.
2-Methylsulfanyl-pyrimidine-4,6-diol: This compound has hydroxyl groups instead of the pyridin-4-yl group, leading to different reactivity and applications.
Uniqueness
2-Methylsulfanyl-6-pyridin-4-yl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the methylsulfanyl and pyridin-4-yl groups allows for diverse chemical modifications and interactions with biological targets.
Eigenschaften
CAS-Nummer |
55361-63-2 |
|---|---|
Molekularformel |
C10H9N3OS |
Molekulargewicht |
219.27 g/mol |
IUPAC-Name |
2-methylsulfanyl-4-pyridin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H9N3OS/c1-15-10-12-8(6-9(14)13-10)7-2-4-11-5-3-7/h2-6H,1H3,(H,12,13,14) |
InChI-Schlüssel |
ANADKBNDHAQFAM-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=CC(=O)N1)C2=CC=NC=C2 |
Kanonische SMILES |
CSC1=NC(=CC(=O)N1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


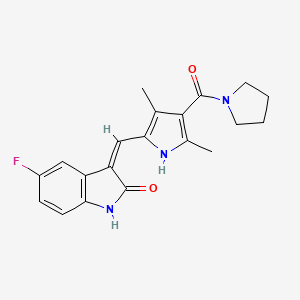

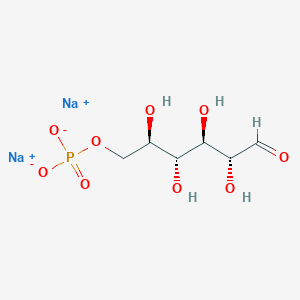
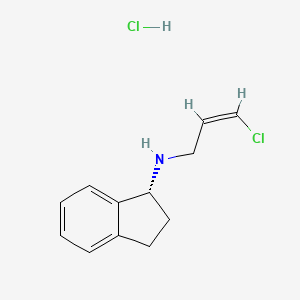
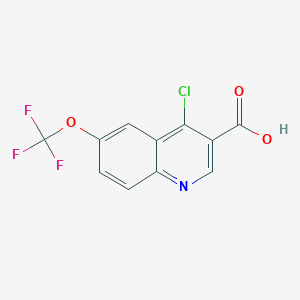
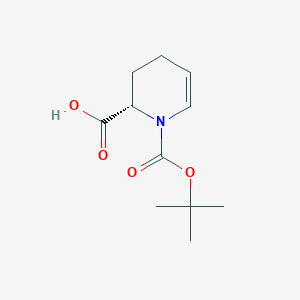
![(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1436993.png)
